1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine

Overview

Description

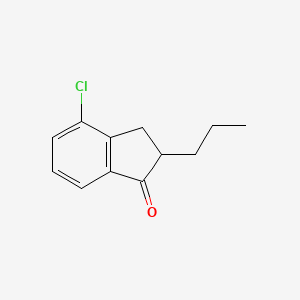

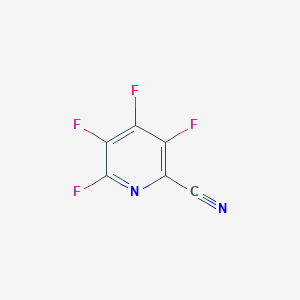

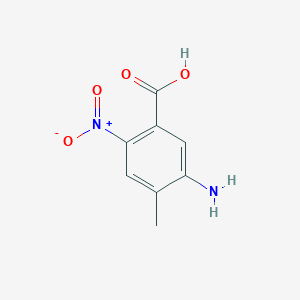

“1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine” is a chemical compound with the CAS Number: 902837-09-6. It has a molecular weight of 191.28 and its IUPAC name is 1-(3-methyl-2-pyridinyl)-4-piperidinylamine .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17N3/c1-9-3-2-6-13-11(9)14-7-4-10(12)5-8-14/h2-3,6,10H,4-5,7-8,12H2,1H3 . This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature and should be stored at 4°C, protected from light .Scientific Research Applications

Conformational Analysis and Crystal Structure

A study by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a compound closely related to 1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine. The research involved comprehensive NMR analyses and investigated the compound's conformation in both solid and solution states, revealing that the conformations are similar across different phases. This study highlights the importance of understanding the structural aspects of such compounds, which can be crucial for their application in material science and drug design (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).

Photostabilization of Polypropylene

Tovborg Jensen, Carlsson, and Wiles (1983) explored the photostabilization properties of a tertiary hindered amine derived from 1,2,2,6,6-pentamethyl-piperidine, which is structurally similar to this compound. Their findings revealed that this tertiary amine undergoes reactions that generate protective compounds against photo-oxidation, suggesting its potential application in enhancing the durability of polymeric materials against UV light exposure (Tovborg Jensen, Carlsson, & Wiles, 1983).

Synthesis and Reactivity of Derivatives

The work by Ibenmoussa et al. (1998) on the synthesis and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, though not directly related to this compound, sheds light on the synthetic versatility of piperidine-based compounds. These derivatives have applications in the synthesis of natural products and compounds with pharmacological interest, emphasizing the relevance of piperidine derivatives in organic synthesis and drug development (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

Hydrodenitrogenation Studies

Egorova, Zhao, Kukula, and Prins (2002) investigated the hydrodenitrogenation (HDN) of 2-methylpyridine and related compounds, which are structurally related to this compound. Their research provides insights into the mechanisms of nitrogen removal in these compounds, which is crucial for understanding their behavior in catalytic processes and potential applications in environmental remediation and synthetic chemistry (Egorova, Zhao, Kukula, & Prins, 2002).

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for cdk5/p25 kinase , which suggests that this compound might also interact with similar targets.

Mode of Action

It’s suggested that the mechanism of action of similar compounds is most likely mediated through cdk8 inhibition .

properties

IUPAC Name |

1-(3-methylpyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-3-2-6-13-11(9)14-7-4-10(12)5-8-14/h2-3,6,10H,4-5,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSFHSPUSUMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639902 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

902837-09-6 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)